2',3',5'-Tri-O-acetylinosine is a chemical compound with significant relevance in biochemistry and medicinal chemistry. It is recognized for its role as an intermediate in the synthesis of various nucleosides and has been studied for its potential therapeutic applications, particularly in cancer treatment.
This compound is classified as a nucleoside derivative, specifically an acetylated form of inosine. The Chemical Abstracts Service (CAS) number for 2',3',5'-Tri-O-acetylinosine is 3181-38-2, and it is also known by several synonyms including Inosine triacetate and Adenosine Impurity 38. Its molecular formula is , with a molecular weight of 394.34 g/mol .
The synthesis of 2',3',5'-Tri-O-acetylinosine typically involves the acetylation of inosine using acetic anhydride or acetyl chloride. This reaction can be performed under mild conditions, often utilizing a base such as pyridine to facilitate the acetylation process.
Technical Details:
The resulting product can be purified through crystallization or chromatography to achieve high purity levels necessary for further applications .
2',3',5'-Tri-O-acetylinosine has a complex molecular structure characterized by multiple functional groups, including three acetyl groups attached to the hydroxyl groups on the ribose sugar moiety. The structural representation can be described using the following data:
The compound appears as a white crystalline solid, which is indicative of its purity and stability .
2',3',5'-Tri-O-acetylinosine participates in various chemical reactions, including hydrolysis and solvolysis, which can lead to the regeneration of inosine and acetic acid. These reactions are significant for understanding its behavior in biological systems.
This reaction demonstrates how the compound can be converted back into its parent nucleoside under aqueous conditions.
The mechanism of action of 2',3',5'-Tri-O-acetylinosine primarily revolves around its ability to inhibit cancer cell growth. Studies have shown that it can bind to specific receptors or enzymes involved in cellular proliferation pathways, leading to apoptosis in malignant cells.
Data indicates that the compound's effectiveness may be attributed to its structural similarity to natural nucleosides, allowing it to interfere with nucleotide metabolism within cancer cells .
2',3',5'-Tri-O-acetylinosine serves as an important intermediate in the synthesis of various nucleosides, particularly those modified at the sixth position of the purine base. Its applications extend into:
The discovery of 2',3',5'-tri-O-acetylinosine (CAS 3181-38-2) emerged from mid-20th century advancements in nucleoside chemistry, specifically during investigations into protecting group strategies for carbohydrate moieties. This compound was first synthesized as part of a broader effort to stabilize ribose sugars in nucleosides, enabling more efficient manipulation of these biologically critical molecules. The acetylation methodology developed for natural nucleosides like adenosine and uridine [8] was successfully adapted to inosine derivatives in the early 1960s, with the triacetylated form serving primarily as a synthetic intermediate rather than a final product. Its historical significance lies in overcoming the inherent reactivity and solubility challenges of unmodified nucleosides, thereby facilitating nucleoside analog development during the initial era of antiviral drug discovery. Key synthetic milestones are summarized in Table 1.
Table 1: Historical Development of 2',3',5'-Tri-O-acetylinosine
Time Period | Development Milestone | Significance |
---|---|---|
Early 1960s | Adaptation of acetylation methods to inosine | Enabled protection of inosine's ribose moiety |
1964 | Publication of standardized synthesis protocols | Established reproducible protection strategies |
1971 | Optimization of acetylated nucleoside synthesis | Improved yields and purity for scaled production |
1980s-Present | Application in nucleoside analog synthesis | Facilitated antiviral/anticancer agent development |
2',3',5'-Tri-O-acetylinosine (molecular formula: C₁₆H₁₈N₄O₈, molecular weight: 394.34 g/mol) [3] is a peracetylated derivative of the natural nucleoside inosine, where acetyl groups (-COCH₃) protect all three hydroxyl groups of the ribose sugar. This modification preserves the purine base (hypoxanthine) and β-D-ribofuranosyl configuration of natural inosine while fundamentally altering the sugar moiety's physicochemical properties. The acetylation increases the compound's hydrophobicity (logP ≈ 0.1) [5] and steric bulk compared to unmodified inosine, significantly reducing hydrogen-bonding capacity. Crystallographic studies reveal that the acetyl groups induce subtle conformational changes in the ribose ring, particularly in pseudorotation phase angle, which influences glycosidic bond geometry. These structural alterations are critical for the compound's behavior in synthetic applications while maintaining recognition by enzymatic systems responsible for glycosidic bond cleavage in biological contexts. Table 2 highlights key structural differences.
Table 2: Structural Comparison of Inosine and Its Triacetyl Derivative
Structural Feature | Inosine | 2',3',5'-Tri-O-acetylinosine | Functional Consequence |
---|---|---|---|
Molecular Weight | 268.23 g/mol | 394.34 g/mol [3] | Increased mass/size |
Ribose Hydroxyl Groups | Free (-OH) | Acetylated (-OCOCH₃) | Enhanced lipophilicity |
Melting Point | >300°C (dec) | 234-236°C [3] | Improved crystallinity |
Solubility | Water-soluble | Soluble in organic solvents | Compatibility with anhydrous reactions |
Hydrogen Bond Capacity | High | Low | Reduced intermolecular interactions |
This acetylated nucleoside occupies a pivotal position in synthetic organic chemistry as a protected intermediate that enables site-specific modifications impractical with unprotected inosine. Its primary significance manifests in three domains:
Prodrug Development: The acetyl groups serve as enzymatically cleavable prodrug motifs, allowing controlled release of bioactive inosine analogs in physiological environments. This strategy enhances cellular uptake of nucleoside analogs that would otherwise exhibit poor membrane permeability [6].
Antiviral Agent Synthesis: As a key precursor in synthesizing ribavirin analogs and other triazole-containing nucleosides, it facilitates "click chemistry" approaches (CuAAC reactions) for generating libraries of antiviral candidates targeting RNA viruses, including influenza [2].
Glycosylation Substrate: The electron-withdrawing acetyl groups activate the anomeric center for glycosylation reactions, making it indispensable for preparing modified nucleosides where the hypoxanthine base is replaced with non-natural heterocycles. This application underpins the synthesis of nucleoside analogs with altered base-pairing properties.
The compound's stability under anhydrous conditions and controlled deprotection characteristics have established it as a workhorse in nucleoside chemistry, bridging natural nucleoside metabolism and synthetic therapeutic design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7